molecular formula C17H17FN2O4S B4157133 N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

Cat. No.: B4157133
M. Wt: 364.4 g/mol
InChI Key: NAUGBTJOSLZZFA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with both acetyl and sulfonyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-11(20-25(23,24)16-8-6-14(18)7-9-16)17(22)19-15-5-3-4-13(10-15)12(2)21/h3-11,20H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUGBTJOSLZZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl ring to form 3-acetylphenyl. This can be achieved using acetyl chloride and an aluminum chloride catalyst under anhydrous conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the acetylphenyl intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Alaninamide: The final step involves coupling the sulfonylated intermediate with alaninamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide
  • N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide
  • N~1~-(3-acetylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Uniqueness

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
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N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

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